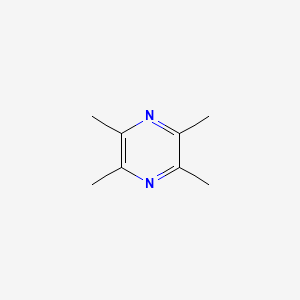

2,3,5,6-Tetramethylpyrazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

slightly soluble in water; soluble in oils, propylene glycol, organic solvents

very soluble (in ethanol)

Synonyms

Canonical SMILES

Anti-inflammatory and Antioxidant Properties

Studies suggest tetramethylpyrazine may possess anti-inflammatory and antioxidant properties. Research has shown it can reduce inflammation markers in rats with induced inflammatory conditions [Source: Selleck Chemicals - Tetramethylpyrazine ] . Additionally, it exhibits antioxidant effects by potentially reducing the generation of free radicals within cells [Source: Selleck Chemicals - Tetramethylpyrazine ].

These properties make tetramethylpyrazine a potential candidate for research into various inflammatory diseases and conditions associated with oxidative stress.

Neuroprotective Effects

Some research suggests tetramethylpyrazine may have neuroprotective properties. Studies in rats have shown it may improve memory and learning, potentially offering benefits for neurodegenerative diseases like Alzheimer's and dementia [Source: Wikipedia - Tetramethylpyrazine ]. However, more research is needed to understand its mechanisms and potential applications in humans.

Other Potential Applications

Preliminary research suggests tetramethylpyrazine may have other potential applications, including:

2,3,5,6-Tetramethylpyrazine is an organic compound classified within the pyrazine family, characterized by the molecular formula and a molecular weight of approximately 136.19 g/mol. This compound appears as a white to off-white solid and has a melting point ranging from 77 to 80 °C and a boiling point of about 190 °C. It is known for its distinctive nutty and chocolate-like aroma, making it valuable in flavoring and fragrance applications .

The compound has been isolated from various natural sources, including Ephedra sinica, and is recognized for its potential therapeutic benefits in treating conditions such as asthma, heart failure, and rhinitis .

- Condensation Reactions: It can be synthesized through the condensation of 2,3-butanedione with 2,3-butanediamine or via the reaction of butanone with ethyl nitrite .

- Oxidation: The compound can also be oxidized to yield various derivatives depending on the conditions employed during synthesis .

- Substitution Reactions: The presence of methyl groups allows for potential electrophilic substitution reactions at the pyrazine ring.

Research indicates that 2,3,5,6-tetramethylpyrazine exhibits several biological activities:

- Vasodilation: At a concentration of 0.1 mM, it induces vasodilation in isolated rat artery strips .

- Neuroprotective Effects: In studies involving focal cerebral ischemia models, it has been shown to decrease infarct volume and reduce apoptosis markers like caspase-3 activation .

- Antioxidant Properties: It reduces reactive oxygen species production in neuronal cells exposed to excitotoxic conditions .

These properties suggest its potential use in treating cardiovascular and neurological disorders.

Several methods exist for synthesizing 2,3,5,6-tetramethylpyrazine:

- Chemical Synthesis:

- Biological Synthesis:

Recent advancements have focused on optimizing these methods to enhance yield while minimizing environmental impact.

2,3,5,6-Tetramethylpyrazine has diverse applications across various fields:

- Flavoring Agent: Widely used in food products for its nutty flavor profile.

- Fragrance Component: Employed in perfumes due to its pleasant aroma.

- Pharmaceuticals: Investigated for its therapeutic effects on vascular diseases and neurological conditions .

- Pesticides: Its synthesis is also relevant in agricultural chemistry for developing pest control agents .

Interaction studies involving 2,3,5,6-tetramethylpyrazine have revealed its ability to form cocrystals with compounds like 4-hydroxybenzoic acid. These interactions can influence the physical properties of both compounds and are significant in pharmaceutical formulation development . Additionally, solid-state NMR studies have been conducted to explore how halogen bonding affects the dynamics of methyl groups within the molecule .

Several compounds share structural similarities with 2,3,5,6-tetramethylpyrazine. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Methylpyrazine | C7H8N2 | Fewer methyl groups; less potent biological activity. |

| 3-Methylpyrazine | C7H8N2 | Similar structure but different methyl positioning; distinct odor profile. |

| Ligustrazine (4-Methyl-1-pyrazinyl) | C9H12N2 | Contains an additional carbon; used primarily in traditional medicine. |

| Pyrazinamide | C5H6N4O | Used as an anti-tuberculosis medication; different functional groups present. |

The unique arrangement of four methyl groups in 2,3,5,6-tetramethylpyrazine contributes to its specific biological activities and applications that distinguish it from these similar compounds.

Occurrence in Ephedra sinica

Gas-chromatography–mass-spectrometry investigations show that 2,3,5,6-tetramethylpyrazine is a minor, but consistent, constituent of Ephedra sinica aerial parts. Quantitative work determined a mean concentration of 0.03 g per 100 g of dry drug (300 mg kg⁻¹) with recoveries > 93% and a detection limit of 0.02 ng [1] [2]. Although the alkaloid profile of Ephedra is dominated by ephedrine analogues, the presence of tetramethylpyrazine supports traditional reports that Ephedra decoctions possess a characteristic roasted aroma attributable to pyrazines.

Presence in Ligusticum Species

Ligusticum chuanxiong (Szechwan lovage rhizome) and allied species (Ligusticum sinense, Ligusticum wallichii) contain only trace quantities of tetramethylpyrazine. High-performance liquid-chromatography surveys of 47 commercial and farm samples reported typical levels around 2 µg g⁻¹ (range < 1 µg g⁻¹ to 4.5 µg g⁻¹) [3] [4]. The extremely low abundance explains why most pharmacological preparations employ synthetically produced tetramethylpyrazine rather than plant extracts.

Table 1 – Reported concentrations of 2,3,5,6-tetramethylpyrazine in botanical matrices

| Plant source | Anatomical part | Mean concentration | Analytical method | Reference |

|---|---|---|---|---|

| Ephedra sinica | Whole herb | 300 mg kg⁻¹ | GC-MS | [1] |

| Ephedra herba (composite samples) | Whole herb | 101–107% recovery (qualitative confirmation) | HPLC/GC-MS | [5] |

| Ligusticum chuanxiong | Rhizome | ≈ 2 mg kg⁻¹ | HPLC-UV | [4] |

| Ligusticum spp. (misc.) | Rhizome | 0.87–4.5 mg kg⁻¹ | HPLC-UV | [6] |

Microbial Production in Natural Systems

Bacterial Sources (including Bacillus subtilis)

Bacteria are the principal natural producers of tetramethylpyrazine. The biosynthetic route involves condensation of two acetoin molecules with ammonia, usually under mildly aerobic or microaerobic conditions.

Bacillus subtilis – The organism first reported to elaborate tetramethylpyrazine in culture [7] [8]. Modern metabolic-engineering has raised titres dramatically:

- Wild-type strain CCTCC M 208157, soybean-meal medium → 4.08 g L⁻¹ [9].

- Knock-out of 2,3-butanediol dehydrogenase (bdhA) (strain BSA) → 27.8 g L⁻¹ in flask fermentation; acetoin precursor 16.4 g L⁻¹ [10].

- pH-shift bioreactor (5.5→7.0) → 7.43 g L⁻¹ with 22% yield increase [11].

- Endophytic B. subtilis LB5 isolated from L. chuanxiong → 10.69 g L⁻¹ at 144 h [12].

Bacillus licheniformis – Over-expression of alsS and aldC genes afforded 43.75 g L⁻¹ under microaerobic fermentation, 15% above parental strain [13].

Bacillus amyloliquefaciens – Adaptive co-evolution experiments raised solid-state soybean yields to 2.5 g kg⁻¹ dried substrate [14].

Corynebacterium glutamicum – Engineering of alsS/budA from Lactococcus lactis combined with medium optimisation delivered 3.56 g L⁻¹ in minimal medium, demonstrating production in a GRAS chassis [15] [16].

Table 2 – Representative bacterial titres of tetramethylpyrazine

| Microbe (strain) | Cultivation mode | Titre (g L⁻¹ or g kg⁻¹) | Key genetic/processing feature | Reference |

|---|---|---|---|---|

| B. subtilis BS2 | Flask, glucose | 21.8 g L⁻¹ | 2,3-butanediol supplementation | [10] |

| B. subtilis BSA | Flask, glucose | 27.8 g L⁻¹ | bdhA deletion | [10] |

| B. subtilis CCTCC M 208157 | 7.5 L fermenter | 7.43 g L⁻¹ | pH-shift 5.5→7.0 | [11] |

| B. subtilis LB5 (endophyte) | Flask, soybean broth | 10.69 g L⁻¹ | Native metabolism | [12] |

| B. licheniformis BLCS | Microaerobic | 43.75 g L⁻¹ | alsS + aldC over-expression | [13] |

| C. glutamicum ATCC 13032 (engineered) | Minimal medium | 3.56 g L⁻¹ | alsS/budA + statistical media optimisation | [15] |

Fungal Production Mechanisms

Although less prolific than bacteria, several fungi produce or transform tetramethylpyrazine:

- Laceyella sacchari FBKL4.010 (thermophilic) generated 14.24 mg L⁻¹ during liquid fermentation while up-regulating branched-chain amino-acid biosynthesis genes that supply ammonia for pyrazine formation [17].

- Saccharomyces cerevisiae engineered for elevated acetoin via BDH1 deletion and BDH2 over-expression produced 10.55 mg L⁻¹ tetramethylpyrazine in Baijiu model fermentations [18].

- Alternaria alternata participates in a tandem biotransformation cascade converting podophyllotoxin intermediates to 4-tetramethylpyrazine-demethylepipodophyllotoxin, evidencing enzymatic coupling of tetramethylpyrazine to complex natural products [19].

Mechanistically, fungal systems appear to follow pathways analogous to bacterial routes, with amino-acid catabolism supplying acetoin and volatile nitrogen donors.

Occurrence in Fermented Foods and Beverages

Detection in Baijiu and Traditional Chinese Alcoholic Beverages

Comprehensive surveys across twelve Baijiu flavour styles quantified tetramethylpyrazine from sub-ppb to > 50 mg L⁻¹. Sauce-flavoured liquors show the highest concentrations (Table 3). Solid-state starter cultures rich in Bacillus spp. and elevated fermentation temperatures (≈ 60–65 °C) favour pyrazine accumulation.

Table 3 – Concentrations of tetramethylpyrazine in commercial Baijiu

| Flavour type / brand | Ethanol (% v/v) | Tetramethylpyrazine (mg L⁻¹) | Reference |

|---|---|---|---|

| Mao-tai (sauce) | 53 | 30.78 – 53.02 | [20] |

| Jinsha Huisha (sauce) | 53 | 4.82 | [20] |

| Rice-flavour Zhi-jiang | 38 | 10.36 | [9] [20] |

| Sesame-flavour Mei-lan-chun | 52 | 0.71 | [11] [20] |

| Strong-flavour Wu-liang-ye | 52 | 0.195 – 0.50 | [21] [20] |

| Light-flavour Fen-jiu | 55 | 0.075 | [21] [20] |

Analytical protocols typically employ solid-phase micro-extraction coupled to GC-MS with detection limits below 0.01 mg L⁻¹ [20]. The nutty, roasted character of tetramethylpyrazine carries a sensory threshold in water of 23 µg L⁻¹, so levels found in sauce-flavoured Baijiu exceed the threshold by up to three orders of magnitude, making it a defining aroma contributor.

Role in Flavor Development During Fermentation

Tetramethylpyrazine imparts roasted peanut, cocoa and nut skins notes that underpin the “sauce” and “baked” attributes valued in Baijiu and in high-temperature Daqu starters [17] [20]. Its formation correlates with:

- Acetoin abundance – precursor pools supplied by Bacillus and yeast metabolism [11] [22].

- Ammonia release – deamination of valine, leucine and isoleucine supplies nitrogen for heterocycle formation [17].

- Thermal driving forces – typical pit temperatures (55–65 °C) accelerate non-enzymatic condensation of acetoin with ammonium salts to tetramethylpyrazine [20].

In sensory reconstitution studies the omission of tetramethylpyrazine from a sauce-Baijiu model caused a marked drop in “soy-sauce” and “cocoa” descriptors, confirming its central role [20]. Similar flavour impacts are documented in nattō, roasted cocoa, vinegar and fermented soybean foods where pyrazine notes form during microbial succession and Maillard chemistry [23] [22].

Key Research Findings

- Botanical concentrations vary by four orders of magnitude; Ephedra sinica is the richest known plant source (≈ 0.03%).

- Bacterial fermentation, especially by genetically optimised Bacillus subtilis and Bacillus licheniformis, affords industrial-scale titres up to 44 g L⁻¹.

- Fungal pathways, though lower yielding, elucidate alternative biosynthetic couplings and contribute to food fermentations.

- Sauce-flavour Baijiu contains 1–53 mg L⁻¹ tetramethylpyrazine, concentrations far above the sensory threshold, confirming its importance to aroma and potential functional attributes.

Purity

Physical Description

white crystals or powder with a musty, fermented, coffee odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.28

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Dates

2: Ricciardi A, Gentilotti E, Coppola L, Maffongelli G, Cerva C, Malagnino V, Mari A, Di Veroli A, Berrilli F, Apice F, Toschi N, Di Cave D, Parisi SG, Andreoni M, Sarmati L. Infectious disease ward admission positively influences P. jiroveci pneumonia (PjP) outcome: A retrospective analysis of 116 HIV-positive and HIV-negative immunocompromised patients. PLoS One. 2017 May 15;12(5):e0176881. doi: 10.1371/journal.pone.0176881. eCollection 2017. PubMed PMID: 28505159.

3: Li L, Chu L, Fang Y, Yang Y, Qu T, Zhang J, Yin Y, Gu J. Preconditioning of bone marrow-derived mesenchymal stromal cells by tetramethylpyrazine enhances cell migration and improves functional recovery after focal cerebral ischemia in rats. Stem Cell Res Ther. 2017 May 12;8(1):112. doi: 10.1186/s13287-017-0565-7. PubMed PMID: 28499457; PubMed Central PMCID: PMC5429508.

4: Zhang Y, Ren P, Kang Q, Liu W, Li S, Li P, Liu H, Shang J, Zhang L, Gong Y, Zhou M. Effect of Tetramethylpyrazine on Atherosclerosis and SCAP/SREBP-1c Signaling Pathway in ApoE(-/-) Mice Fed with a High-Fat Diet. Evid Based Complement Alternat Med. 2017;2017:3121989. doi: 10.1155/2017/3121989. Epub 2017 Apr 12. PubMed PMID: 28491104; PubMed Central PMCID: PMC5405370.

5: Hernán-Gómez A, Kennedy AR, Hevia E. C-N Bond Activation and Ring Opening of a Saturated N-Heterocyclic Carbene by Lateral Alkali-Metal-Mediated Metalation. Angew Chem Int Ed Engl. 2017 May 10. doi: 10.1002/anie.201702246. [Epub ahead of print] PubMed PMID: 28489261.

6: Uzelac M, Kennedy AR, Hevia E. Trans-Metal-Trapping Meets Frustrated-Lewis-Pair Chemistry: Ga(CH(2)SiMe(3))(3)-Induced C-H Functionalizations. Inorg Chem. 2017 May 9. doi: 10.1021/acs.inorgchem.7b00549. [Epub ahead of print] PubMed PMID: 28485929.

7: Lotfi S, Tammari E, Nezhadali A. Mechanistic study of in vitro chemical interaction of trimipramine drug with barbituric derivative after its oxidation: Electrochemical synthesis of new dibenzazepine derivative. Mater Sci Eng C Mater Biol Appl. 2017 Jul 1;76:153-160. doi: 10.1016/j.msec.2017.03.022. Epub 2017 Mar 7. PubMed PMID: 28482512.

8: Egwuatu CC, Iwuafor AA, Egwuatu TO, Akujobi CN, Nnachi AU, Aghanya IN, Ogunsola FT, Oduyebo OO. EFFECT OF TRIMETHOPRIM-SULFAMETHOXAZOLE PROPHYLAXIS ON FAECAL CARRIAGE RATES OF RESISTANT ISOLATES OF ESCHERICHIA COLI IN HIV-INFECTED ADULT PATIENTS IN LAGOS. Afr J Infect Dis. 2016 May 1;10(2):156-163. doi: 10.21010/ajid.v10i2.12. eCollection 2016. PubMed PMID: 28480451; PubMed Central PMCID: PMC5411991.

9: Jin ZH, Lou ZH, Lou ZC. Assessment and spontaneous healing outcomes of traumatic eardrum perforation with bleeding. Am J Otolaryngol. 2017 Apr 24. pii: S0196-0709(17)30080-7. doi: 10.1016/j.amjoto.2017.04.014. [Epub ahead of print] PubMed PMID: 28479299.

10: Lan L, Guo M, Ai Y, Chen F, Zhang Y, Xia L, Huang D, Niu L, Zheng Y, Suzuki CK, Zhang Y, Liu Y, Lu B. Tetramethylpyrazine blocks TFAM degradation and up-regulates mitochondrial DNA copy number by interacting with TFAM. Biosci Rep. 2017 May 17;37(3). pii: BSR20170319. doi: 10.1042/BSR20170319. Print 2017 Jun 30. PubMed PMID: 28465355.

11: Ma HX, He L, Cai SW, Xin XL, Shi HD, Zhou L, Shi XJ. [Analysis of the spectrum and resistance of pathogen causing sepsis in patients with severe acute pancreatitis]. Zhonghua Wai Ke Za Zhi. 2017 May 1;55(5):378-383. doi: 10.3760/cma.j.issn.0529-5815.2017.05.014. Chinese. PubMed PMID: 28464580.

12: Pu Z, Zhang C, Amiinu IS, Li W, Wu L, Mu S. General Strategy for the Synthesis of Transition-Metal Phosphide/N-Doped Carbon Frameworks for Hydrogen and Oxygen Evolution. ACS Appl Mater Interfaces. 2017 May 17;9(19):16187-16193. doi: 10.1021/acsami.7b02069. Epub 2017 May 4. PubMed PMID: 28452469.

13: Li W, Gao X, Xiong D, Xia F, Liu J, Song WG, Xu J, Thalluri SM, Cerqueira MF, Fu X, Liu L. Vapor-solid synthesis of monolithic single-crystalline CoP nanowire electrodes for efficient and robust water electrolysis. Chem Sci. 2017 Apr 1;8(4):2952-2958. doi: 10.1039/c6sc05167g. Epub 2017 Jan 23. PubMed PMID: 28451361; PubMed Central PMCID: PMC5376710.

14: Chen L, Liu T, Wang Q, Liu J. Anti-inflammatory effect of combined tetramethylpyrazine, resveratrol and curcumin in vivo. BMC Complement Altern Med. 2017 Apr 27;17(1):233. doi: 10.1186/s12906-017-1739-7. PubMed PMID: 28449676; PubMed Central PMCID: PMC5408375.

15: Wu N, Xu L, Yang Y, Yu N, Zhang Z, Chen P, Zhang J, Tang M, Yuan M, Ge J, Yu K, Zhuang J. Tetramethylpyrazine-mediated regulation of CXCR4 in retinoblastoma is sensitive to cell density. Mol Med Rep. 2017 May;15(5):2481-2488. doi: 10.3892/mmr.2017.6293. Epub 2017 Mar 7. PubMed PMID: 28447713; PubMed Central PMCID: PMC5428395.

16: Genç N, Doğan EC, Narcı AO, Bican E. Multi-Response Optimization of Process Parameters for Imidacloprid Removal by Reverse Osmosis Using Taguchi Design. Water Environ Res. 2017 May 1;89(5):440-450. doi: 10.2175/106143017X14839994523460. PubMed PMID: 28442004.

17: Merla C, Pakhomov AG, Semenov I, Vernier PT. Frequency spectrum of induced transmembrane potential and permeabilization efficacy of bipolar electric pulses. Biochim Biophys Acta. 2017 Jul;1859(7):1282-1290. doi: 10.1016/j.bbamem.2017.04.014. Epub 2017 Apr 18. PubMed PMID: 28432034.

18: Manarelli MM, Delbem ACB, Báez-Quintero LC, de Moraes FRN, Cunha RF, Pessan JP. Fluoride varnishes containing sodium trimetaphosphate reduce enamel demineralization in vitro. Acta Odontol Scand. 2017 Jul;75(5):376-378. doi: 10.1080/00016357.2017.1318448. Epub 2017 Apr 21. PubMed PMID: 28431491.

19: Cherazard R, Epstein M, Doan TL, Salim T, Bharti S, Smith MA. Antimicrobial Resistant Streptococcus pneumoniae: Prevalence, Mechanisms, and Clinical Implications. Am J Ther. 2017 May;24(3):e361-e369. doi: 10.1097/MJT.0000000000000551. PubMed PMID: 28430673.

20: Li W, Zhang S, Fan Q, Zhang F, Xu S. Hierarchically scaffolded CoP/CoP(2) nanoparticles: controllable synthesis and their application as a well-matched bifunctional electrocatalyst for overall water splitting. Nanoscale. 2017 May 4;9(17):5677-5685. doi: 10.1039/c7nr01017f. PubMed PMID: 28426060.